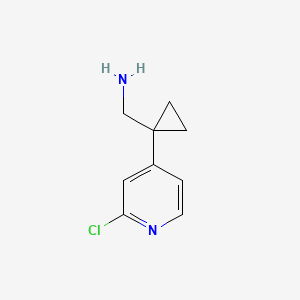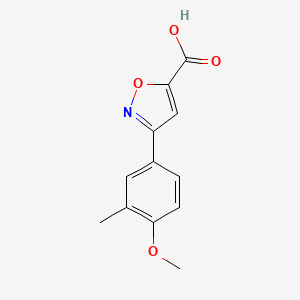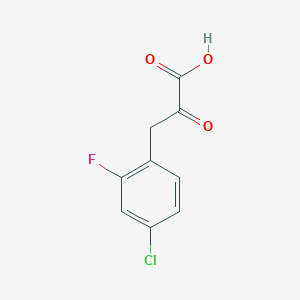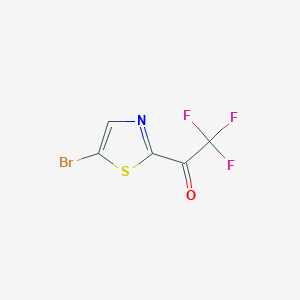
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by an ethyl ester group attached to the carboxylate moiety, a 3-aminopropyl side chain, and a methyl group on the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects. Additionally, the ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound also contains an aminoethyl group but differs in its silane functionality, which imparts different chemical properties and applications.
Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: These compounds contain azomethine groups and are used in various applications, including catalysis and material science.
The uniqueness of this compound lies in its thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-3-14-10(13)9-7(2)12-8(15-9)5-4-6-11/h3-6,11H2,1-2H3 |
InChI-Schlüssel |
YSASIGZJYCOJRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)CCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)

![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)

![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
